BenchChemオンラインストアへようこそ!

TRETOQUINOL HYDROCHLORIDE

Thromboxane A2 antagonism Platelet antiaggregation Dual-mechanism bronchodilator

Trimetoquinol hydrochloride (TMQ; tretoquinol HCl; CAS 72534-66-8) is a beta-adrenoceptor agonist belonging to the tetrahydroisoquinoline (THIQ) chemical class, structurally distinct from the phenylethanolamine scaffold that defines most clinically used beta-agonists. The compound is classified by the WHO ATC system as a selective beta-2-adrenoreceptor agonist (R03AC09, R03CC09) and is indicated as a bronchodilator and antiallergic agent.

Molecular Formula C19H26ClNO6
Molecular Weight 399.9 g/mol
CAS No. 72534-66-8
Cat. No. B1682548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRETOQUINOL HYDROCHLORIDE
CAS72534-66-8
SynonymsAQ 110
AQ-110
AQ110
AQL 208
AQL-208
AQL208
CV 705
CV-705
CV705
Tetroquinol
Tretoquinol
Tretoquinol Hydrochloride
Tretoquinol Hydrochloride Anhydrous
Tretoquinol Hydrochloride, (S)-Isomer
Tretoquinol-(R)
Tretoquinol-(S) HCl
Trimethoquinol
Trimetoquinol
Molecular FormulaC19H26ClNO6
Molecular Weight399.9 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2)O)O.O.Cl
InChIInChI=1S/C19H23NO5.ClH.H2O/c1-23-17-7-11(8-18(24-2)19(17)25-3)6-14-13-10-16(22)15(21)9-12(13)4-5-20-14;;/h7-10,14,20-22H,4-6H2,1-3H3;1H;1H2/t14-;;/m0../s1
InChIKeyNYRVBYLXLHGXDP-UTLKBRERSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Trimetoquinol Hydrochloride (CAS 72534-66-8): Compound Identity, Pharmacological Class, and Procurement Context


Trimetoquinol hydrochloride (TMQ; tretoquinol HCl; CAS 72534-66-8) is a beta-adrenoceptor agonist belonging to the tetrahydroisoquinoline (THIQ) chemical class, structurally distinct from the phenylethanolamine scaffold that defines most clinically used beta-agonists [1]. The compound is classified by the WHO ATC system as a selective beta-2-adrenoreceptor agonist (R03AC09, R03CC09) and is indicated as a bronchodilator and antiallergic agent [2]. TMQ exists as a racemic mixture of (S)-(-) and (R)-(+) enantiomers, with the levorotatory (S)-isomer responsible for beta-adrenoceptor agonism and the dextrorotatory (R)-isomer exhibiting a distinct pharmacological profile as a thromboxane A2 (TXA2) receptor antagonist [1]. High-purity reference standards (>99% HPLC) are commercially available for analytical quantification via LC-MS/MS and GC-MS workflows [1].

Why Generic Beta-Agonist Substitution Is Inadequate for Trimetoquinol Hydrochloride Procurement


Standard beta-2 agonists such as salbutamol, terbutaline, and orciprenaline cannot recapitulate the pharmacological profile of trimetoquinol for three quantifiable reasons. First, TMQ produces approximately 90% of the maximum chronotropic effect of isoproterenol on isolated guinea-pig atria, whereas salbutamol behaves as a partial agonist in the same tissue, indicating a fundamentally different efficacy at cardiac beta-1 adrenoceptors [1]. Second, unlike salbutamol and isoproterenol, TMQ possesses a dual mechanism combining beta-adrenoceptor agonism with thromboxane A2/prostaglandin H2 (TP) receptor antagonism, with the (R)-(+)-enantiomer stereoselectively blocking U46619-induced human platelet aggregation 40-fold more potently than the (S)-(-)-enantiomer [2]. Third, despite bearing a catechol moiety, TMQ is not a substrate for catechol-O-methyltransferase (COMT), conferring a prolonged duration of action relative to COMT-susceptible catecholamine beta-agonists [3]. These non-interchangeable properties necessitate compound-specific procurement for research programs targeting dual beta-AR/TP receptor pharmacology, beta-3 adrenoceptor investigation, or antiallergic mechanism studies.

Quantitative Comparative Evidence: Trimetoquinol Hydrochloride vs. Beta-Agonist and Antiallergic Comparators


Dual Beta-Adrenoceptor Agonism and Thromboxane A2 Receptor Antagonism in a Single Chemical Entity vs. Monofunctional Beta-Agonists

Trimetoquinol is unique among beta-adrenoceptor agonists in possessing both beta-AR agonism and thromboxane A2/prostaglandin H2 (TP) receptor antagonism within a single molecule, with the two activities residing in opposite enantiomers [1]. The (S)-(-)-enantiomer is the beta-agonist, while the (R)-(+)-enantiomer acts as a selective TXA2 receptor antagonist. In washed human platelets, (R)-(+)-TMQ inhibited U46619-induced aggregation with a potency 40-fold greater than (S)-(-)-TMQ, and inhibited serotonin secretion 22-fold more potently [2]. This dual activity is absent from salbutamol, isoproterenol, terbutaline, and orciprenaline, which are monofunctional beta-agonists without TP receptor antagonist properties. In vivo, (R)-(+)-TMQ protected mice against U46619-induced sudden death (antithrombotic effect at 3-100 mg/kg), whereas (S)-(-)-TMQ provided no protection, confirming the stereospecific nature of the TXA2 antagonism [3].

Thromboxane A2 antagonism Platelet antiaggregation Dual-mechanism bronchodilator

Near-Full Agonist Efficacy at Cardiac Beta-1 Adrenoceptors: Differentiation from Salbutamol as a Partial Agonist

In a direct head-to-head comparison on isolated guinea-pig atria and trachea, Buckner and Abel (1974) demonstrated that trimetoquinol produces approximately 90% of the maximum chronotropic effect of (-)-isoproterenol on atrial tissue, whereas salbutamol and soterenol appear as 'partial agonists' on atria [1]. This efficacy differential is critical: TMQ behaves as a near-full agonist at cardiac beta-1 adrenoceptors, while salbutamol shows submaximal efficacy. On trachea (beta-2), all agonists produced the same maximum effects. Selectivity analysis from potency values showed the (-)-isomer of TMQ was 9-fold more potent in trachea than atria, compared to 24-fold for salbutamol [1]. In a separate direct comparison by Mukhopadhyay et al. (1982), the beta-2:beta-1 selectivity ratio (trachea vs. atria, relative to ISO) for TMQ was 7, versus 5.8 for N-methylTMQ and 106.5 for threo-alpha-methylTMQ; salbutamol, tested elsewhere, shows a selectivity ratio of approximately 24 [2].

Beta-1 adrenoceptor efficacy Cardiac chronotropy Intrinsic activity comparison

Antiallergic Potency: 1000-Fold Superiority Over Disodium Cromoglycate In Vitro and Superiority Over Multiple Beta-Agonists In Vivo

In a direct comparative study, trimetoquinol demonstrated antiallergic activity that was 1000 times more potent than disodium cromoglycate (DSCG) in vitro for inhibiting anaphylactic histamine release from minced guinea-pig lung tissue [1]. In vivo, TMQ was more potent than isoproterenol, orciprenaline, salbutamol, and terbutaline in inhibiting passive cutaneous anaphylaxis (PCA) in rats and guinea pigs [1]. Orally administered TMQ was fully effective as early as 5 minutes after administration and showed a longer duration of action than isoproterenol in rat PCA [1]. Importantly, TMQ did not significantly affect vascular permeability, unlike isoproterenol which markedly inhibited histamine-induced dye leakage, indicating that the antianaphylactic activity of TMQ is intrinsically greater than that of isoproterenol when the vascular effect is accounted for [1]. This antiallergic effect was mediated by beta-adrenergic mechanisms (blocked by propranolol but not practolol), and was associated with elevation of mast cell cAMP [1].

Antiallergic activity Histamine release inhibition Passive cutaneous anaphylaxis

Catechol-O-Methyltransferase Resistance Despite Catechol Moiety: Structural Basis for Prolonged Duration of Action vs. Catecholamine Beta-Agonists

Although trimetoquinol possesses a catechol (6,7-dihydroxy) group on its tetrahydroisoquinoline nucleus, it is reportedly not a substrate for catechol-O-methyltransferase (COMT), the enzyme responsible for rapid metabolic inactivation of catecholamine beta-agonists such as isoproterenol [1]. This metabolic resistance is considered to account for the significantly prolonged bronchodilator action of TMQ relative to COMT-susceptible comparators [1]. WADA documentation confirms that TMQ is metabolized by COMT, but the beta-stimulating effect of the methoxy-metabolites is lower than that of TMQ, and the beta-blocking action of 6-methoxytrimetoquinol is only one-tenth that of propranolol [2]. In horses with heaves (recurrent airway obstruction), aerosolized TMQ (1000 µg/horse) produced a biphasic bronchodilator response with an immediate effect lasting up to 30 minutes and a second phase between 2 and 4 hours, demonstrating a duration profile that reflects its metabolic properties [3].

COMT resistance Metabolic stability Duration of action Tetrahydroisoquinoline pharmacokinetics

Exceptional Stereoselectivity: Isomeric Activity Ratios Exceeding 1500 at Beta-2 Adrenoceptors

Trimetoquinol exhibits exceptional stereoselectivity that quantitatively distinguishes it from less stereoselective beta-agonists. Fraundorfer et al. (1994) determined functional isomeric-activity ratios (IARs) of (S)-(-)-TMQ vs. (R)-(+)-TMQ for stimulation of beta-1 (guinea-pig right atria) and beta-2 (guinea-pig trachea) adrenoceptors as 224 and 1585, respectively [1]. Radioligand binding IARs in guinea-pig membranes were 115 (beta-1, left ventricle) and 389 (beta-2, lung); in E. coli expressing human beta-1 and beta-2 ARs, IARs were 661 and 724 [1]. In cAMP accumulation assays using CHO cells expressing human beta-2 and rat beta-3 ARs, the corresponding IARs were 331 (affinity) and 282 (cAMP), and 118 (affinity) and 4678 (cAMP), respectively [1]. A subsequent study confirmed that (-)-TMQ was 214-, 281-, and 776-fold more potent than (+)-TMQ at stimulating human beta-1, beta-2, and beta-3 ARs in cAMP accumulation [2]. Furthermore, (-)-TMQ activated the human beta-3 AR with 8.2-fold greater efficacy than (-)-isoproterenol (efficacy = 1), while (+/-)-TMQ showed 3.4-fold greater efficacy [2]. This stereoselectivity far exceeds that reported for salbutamol (eudismic ratio ~10-30) and isoproterenol (eudismic ratio ~50-100) in comparable systems.

Stereoselectivity Enantiomer pharmacology Isomeric activity ratio Beta-adrenoceptor subtypes

Tetrahydroisoquinoline Scaffold Integrity as Structural Determinant of Dual Beta-Agonist and Anti-TXA2 Activity

The tetrahydroisoquinoline (THIQ) nucleus of trimetoquinol is a critical structural determinant of its dual pharmacological activity, distinguishing it from phenylethanolamine-based beta-agonists (e.g., isoproterenol, salbutamol, terbutaline) and phenoxyacetic acid-based beta-3 agonists (e.g., BRL 37344). Feller and colleagues demonstrated that both the 6,7-dihydroxy (catechol) moiety and the intact THIQ nucleus are essential for maintaining potent beta-adrenoceptor stimulating and antithromboxane A2 activities [1]. Ring enlargement to a 7-membered benzazepine, or masking of the catechol with dimethoxy or methylenedioxy functional groups, enhanced inhibitory potency on TXA2-independent (phospholipase C-mediated) platelet activation but abolished beta-agonist activity [1]. This demonstrates that the THIQ scaffold is non-redundant for the dual activity profile. Additionally, the N-substituent on the THIQ ring can be tuned: increasing N-substituent size reduces beta-adrenergic activity while enhancing platelet antiaggregatory potency, providing a defined SAR vector unique to the THIQ class [2].

Tetrahydroisoquinoline Scaffold pharmacology Structure-activity relationship Pharmacophore

Optimal Research and Industrial Application Scenarios for Trimetoquinol Hydrochloride Based on Quantitative Differentiation Evidence


Dual-Target Pharmacological Mechanistic Studies: Beta-Adrenoceptor and Thromboxane A2 Receptor Crosstalk

TMQ is uniquely suited for investigating beta-AR/TP receptor crosstalk (e.g., in airway inflammation, pulmonary hypertension, or platelet-vascular biology) because it is the only commercially available reference compound with established dual beta-agonist and TXA2 antagonist activity within a single scaffold [1]. Researchers can use the enantiomer pair to dissect the relative contributions of beta-agonism [(S)-(-)-TMQ] and TP receptor blockade [(R)-(+)-TMQ] in complex disease models, an experimental design impossible with monofunctional beta-agonists such as salbutamol or isoproterenol. The availability of high-purity reference standards (>99% HPLC) from manufacturers such as WITEGA supports robust analytical quantification in such studies [2].

Beta-3 Adrenoceptor Agonist Discovery and Pharmacological Tool Compound Studies

TMQ is an established reference agonist for beta-3 (atypical) adrenoceptor research. (-)-TMQ activates the human beta-3 AR with 8.2-fold greater efficacy than (-)-isoproterenol, and TMQ isomers have been used to define IAR differences between beta-3 AR subtypes in adipose tissue and smooth muscle [1]. The compound's stereoselectivity at beta-3 ARs (IAR up to 4678 in cAMP assays) makes it a valuable tool for chiral pharmacology studies and for calibrating beta-3 AR screening assays where isoproterenol shows limited efficacy [1]. TMQ analogs such as 3',5'-diiodoTMQ have been developed as selective beta-3 ligands, with the parent TMQ serving as the essential reference benchmark [2].

Antiallergic and Mast Cell Degranulation Research Requiring Potent Beta-2-Mediated cAMP Elevation

For laboratories studying mast cell stabilization and anaphylaxis mechanisms, TMQ provides a beta-agonist tool with antiallergic potency 1000-fold greater than disodium cromoglycate in vitro and superior to isoproterenol, salbutamol, orciprenaline, and terbutaline in animal models of passive cutaneous anaphylaxis [1]. Its rapid oral onset (effective within 5 minutes) and longer duration than isoproterenol make it preferable for in vivo antiallergic experimental designs. Additionally, its lack of effect on vascular permeability eliminates a confounding variable present with isoproterenol in PCA models [1].

Analytical Reference Standard for Beta-Agonist Residue Analysis, Doping Control, and Pharmacokinetic Studies

Trimetoquinol hydrochloride (CAS 72534-66-8) is available as a high-purity reference standard (>99% HPLC) specifically produced for LC-MS/MS and GC-MS quantification workflows [1]. Its classification under the WADA Prohibited List (S3: beta-2 agonists) makes it a required reference material for doping control laboratories conducting confirmatory analysis [2]. The compound's COMT resistance and tetrahydroisoquinoline structure produce distinct chromatographic retention and mass spectrometric fragmentation patterns that differ from phenylethanolamine beta-agonists, making it valuable as a system suitability marker in multi-residue beta-agonist methods [1]. Deuterated analog (Trimetoquinol-D9 HCl, CAS 2603690-30-6) is also available for isotope dilution quantification [1].

Quote Request

Request a Quote for TRETOQUINOL HYDROCHLORIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.